molecular formula C8H16BrN B8565909 N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide CAS No. 14764-64-8

N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide

Cat. No.: B8565909
CAS No.: 14764-64-8
M. Wt: 206.12 g/mol
InChI Key: YRHAJIIKYFCUTG-UHFFFAOYSA-M
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Description

N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide is a quaternary ammonium compound. It is characterized by its unique structure, which includes two prop-2-en-1-yl groups attached to a central nitrogen atom, along with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide typically involves the reaction of N,N-dimethylamine with prop-2-en-1-yl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its application as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-propyn-1-amine
  • N-Benzylprop-2-en-1-amine
  • N-(Prop-2-en-1-yl)acetamide

Uniqueness

N-Allyl-N,N-dimethylprop-2-en-1-aminiumbromide is unique due to its dual prop-2-en-1-yl groups, which confer distinct chemical properties compared to similar compounds. This structural feature enhances its reactivity and makes it particularly effective in applications requiring strong interactions with lipid membranes .

Properties

CAS No.

14764-64-8

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;bromide

InChI

InChI=1S/C8H16N.BrH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1

InChI Key

YRHAJIIKYFCUTG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC=C)CC=C.[Br-]

Related CAS

30870-73-6

Origin of Product

United States

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